molecular formula C5H6ClNS B157920 5-(Chloromethyl)-4-methyl-1,3-thiazole CAS No. 10014-52-5

5-(Chloromethyl)-4-methyl-1,3-thiazole

Cat. No. B157920
CAS RN: 10014-52-5
M. Wt: 147.63 g/mol
InChI Key: QYNYCFHHMAVVQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a green process for the production of 5-(Chloromethyl)furfural (CMF) from biomass in a three-constituent deep eutectic solvent has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For example, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene have been recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied . For example, a semi-batch flow system was used for the conversion of carbohydrates present in oil seed feedstocks into biofuel precursor 5-(chloromethyl)furfural (CMF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 5-(Chloromethyl)furfural (CMF) is a bio-platform molecule that can be synthesized from glucose or directly from cellulosic biomass due to its lipophilicity and stability under acidic conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Chloromethyl)-4-methyl-1,3-thiazole and related compounds have been extensively studied for their applications in chemical synthesis. For instance, they serve as starting materials for the synthesis of various heterocyclic compounds such as pyrimidin-4-ones and 1,3-thiazines. These compounds are instrumental in producing derivatives like 6-chloromethyl-uracils, 1,3-thiazine-2,4-dione, and benzylthiomethyl-thiazinone (Janietz, Goldmann, & Rudorf, 1988). Additionally, methods have been developed for the regioselective halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles, producing 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles efficiently (Yamane, Mitsudera, & Shundoh, 2004).

Biological Activities and Pharmacological Potential

Several studies have demonstrated the potential biological activities of derivatives of 5-(Chloromethyl)-4-methyl-1,3-thiazole. These compounds have been evaluated for their antitumor and antifilarial properties. For instance, certain derivatives showed significant inhibition of leukemia L1210 cell proliferation, suggesting their potential as antitumor agents (Kumar et al., 1993). Additionally, compounds incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, highlighting their relevance in the development of new pharmacotherapeutics (Gomha et al., 2017).

Fungicidal Applications

Compounds based on 5-(Chloromethyl)-4-methyl-1,3-thiazole have also been explored for their fungicidal properties. For example, certain derivatives have been synthesized and shown to exhibit fungicidal activity against various fungal pathogens, indicating their potential use in agricultural applications (Chen, Li, & Han, 2000).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Future research directions include the development of green and efficient synthetic routes for the production of 5-(Chloromethyl)furfural (CMF) and other similar compounds . For example, a semi-batch flow system has been proposed for the conversion of carbohydrates into CMF without the use of chlorinated solvents .

properties

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNYCFHHMAVVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276818
Record name 5-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-4-methyl-1,3-thiazole

CAS RN

10014-52-5
Record name 5-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Watts, D Heidenreich, E Tucker, M Raab… - Journal of Medicinal …, 2019 - ACS Publications
Concomitant inhibition of anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) is a potential therapeutic strategy for targeting two key oncogenic drivers that co-segregate in …
Number of citations: 55 pubs.acs.org

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